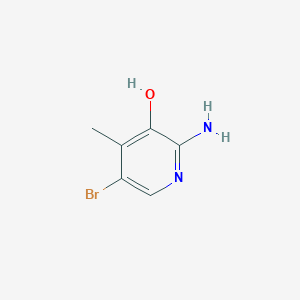

2-amino-5-bromo-4-methylpyridin-3-ol

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADRQUVGZIXGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571640 | |

| Record name | 2-Amino-5-bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164723-32-4 | |

| Record name | 2-Amino-5-bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding

Topic: 2-amino-5-bromo-4-methylpyridin-3-ol chemical structure and bonding Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Structural Biologists.

Structural Anatomy, Electronic Character, and Synthetic Utility of a Privileged Scaffold

Executive Summary

The compound 2-amino-5-bromo-4-methylpyridin-3-ol represents a highly functionalized pyridine core that serves as a "privileged scaffold" in fragment-based drug discovery (FBDD). Its utility stems from a unique convergence of electronic features: an amphoteric "donor-acceptor" motif capable of mimicking the adenosine ring of ATP, and a reactive aryl bromide "handle" at the C5 position allowing for rapid library expansion via cross-coupling. This guide dissects the molecular architecture, bonding dynamics, and validated synthetic pathways of this critical intermediate.

Structural Anatomy & Electronic Landscape

The molecule is a penta-substituted pyridine ring. To understand its reactivity and binding potential, one must analyze the competing electronic effects of its substituents.

Numbering and Substituent Effects

The pyridine ring is numbered starting from the nitrogen (

-

Position 2 (-NH

): A strong -

Position 3 (-OH): A strong

-donor (+M) and weak -

Position 4 (-CH

): A weak -

Position 5 (-Br): The "Warhead." A halogen introduced at the most electron-rich position remaining on the ring. It serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

The "Push-Pull" Electronic Map

The electron density of the pyridine ring—typically electron-deficient—is significantly perturbed by the adjacent amino and hydroxyl groups.

-

Synergistic Activation: Both the 2-amino and 3-hydroxyl groups exert electron-donating pressure. The 2-amino group strongly activates C5 (para relationship), making C5 the thermodynamic well for electrophilic halogenation.

-

Amphoteric Nature: The molecule possesses both a basic center (pyridine nitrogen/exocyclic amine) and an acidic center (phenolic -OH), allowing it to exist as a zwitterion in neutral aqueous media, though it is often manipulated as a salt or neutral species in organic synthesis.

Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the critical intramolecular interaction (discussed in Section 2).

Figure 1: Connectivity of 2-amino-5-bromo-4-methylpyridin-3-ol showing the intramolecular hydrogen bond "lock" between the amine and hydroxyl groups.

The Critical Intramolecular Interaction (The "Lock")

The defining feature of 2-amino-3-hydroxypyridines is the vicinal donor-donor motif .

The Pseudo-Five-Membered Ring

In non-polar solvents and within protein binding pockets, the C2-amino hydrogen acts as a donor to the C3-hydroxyl oxygen (or conversely, the OH donates to the pyridine N or amine N, depending on tautomeric state).

-

Mechanism: This interaction creates a planar, 5-membered pseudo-ring.

-

Energetic Consequence: This "conformational lock" reduces the entropic penalty upon binding to a biological target. When this scaffold enters a kinase hinge region, it does not need to pay a high energetic cost to adopt the planar conformation required for hydrogen bonding with the protein backbone.

Tautomerism

While 2-aminopyridines can exist in amino (NH

Synthetic Accessibility & Protocols

Synthesis of this core requires careful orchestration of directing groups to ensure the bromine lands at C5 and not C6.

Retrosynthetic Analysis

The most reliable route avoids direct construction of the penta-substituted ring. Instead, it utilizes the Chichibabin amination or Curtius rearrangement strategies on a pre-existing pyridine core.

Validated Pathway:

-

Starting Material: 4-methyl-3-pyridinol (commercially available or synthesized from furan derivatives).

-

Amination: Introduction of the 2-amino group via Chichibabin reaction (NaNH

). -

Bromination: Electrophilic aromatic substitution.

Detailed Protocol: Bromination of 2-amino-4-methylpyridin-3-ol

Note: This protocol assumes the precursor 2-amino-4-methylpyridin-3-ol is in hand (CAS: 16867-03-1 analog).

Reagents:

-

Substrate: 2-amino-4-methylpyridin-3-ol (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-amino-4-methylpyridin-3-ol and anhydrous MeCN (0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Why? Slow addition prevents over-bromination at the C6 position.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: 10% MeOH in DCM) or LC-MS. The product is less polar than the starting material due to the bromine lipophilicity.

-

Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water. Adjust pH to ~7–8 using saturated NaHCO

. -

Isolation: The product often precipitates as a solid due to its low water solubility at neutral pH. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway emphasizing the directing effects that ensure regioselective bromination at C5.

Physicochemical Profile

For drug development professionals, the following data is critical for formulation and ADME prediction.

| Property | Value (Predicted/Observed) | Relevance |

| Formula | C | Core scaffold |

| MW | 203.04 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | ~1.3 | Good lipophilicity for membrane permeability |

| TPSA | ~60 Å | High polar surface area relative to size (H-bond donors) |

| pKa (Pyridine N) | ~4.5 - 5.5 | Less basic than pyridine due to Br, but boosted by NH |

| pKa (Phenolic OH) | ~9.0 - 10.0 | Ionizable at physiological pH (zwitterion potential) |

| H-Bond Donors | 2 (NH | Critical for kinase hinge binding |

| H-Bond Acceptors | 3 (N, O, Br) | Interaction points for water networks |

Medicinal Chemistry Applications

Kinase Hinge Binding

The 2-amino-3-hydroxypyridine motif is a bioisostere for the adenosine ring of ATP.

-

The Ring Nitrogen (N1) accepts a H-bond from the backbone NH of the hinge region.

-

The Exocyclic Amine (2-NH

) donates a H-bond to the backbone Carbonyl. -

The 5-Br group projects into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning via cross-coupling.

Fragment-Based Discovery

Due to its low molecular weight (<250 Da) and high ligand efficiency, this molecule is an ideal "fragment." The bromine atom serves as a synthetic handle, allowing chemists to rapidly grow the molecule in the 5-position to explore structure-activity relationships (SAR) without altering the critical binding motif at positions 1, 2, and 3.

References

-

Synthesis of 2-Amino-3-pyridinol Derivatives

- Title: CNS active compounds (P

- Source: US P

- Relevance: Describes the Chichibabin amination of 4-methyl-3-pyridinol and subsequent halogen

-

[1]

-

Bromination Methodologies for Aminopyridines

- Title: Substituted heterocyclic compounds as CRAC modul

- Source: WO P

- Relevance: details the use of NBS/Bromine for regioselective bromination of 2-amino-4-methylpyridin-3-ol intermedi

-

General Properties of 2-Amino-3-hydroxypyridines

-

Title: 2-Amino-3-hydroxypyridine (ChemicalBook).[2]

- Source: ChemicalBook/CAS D

- Relevance: Provides baseline physicochemical properties for the non-bromin

-

-

Structural Confirmation

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-4-methylpyridin-3-ol and its Synthetic Precursors for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis and Potential of a Niche Pyridine Derivative

In the landscape of medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone scaffold due to their prevalence in biologically active molecules. This guide focuses on the chemical profile of 2-amino-5-bromo-4-methylpyridin-3-ol, a compound for which a registered CAS number is not publicly available, indicating its status as a novel or specialized research chemical.

We will delve into the synthesis, properties, and handling of its most critical and commercially available precursor, 2-amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2) .[1][2] Furthermore, this guide will provide a scientifically grounded, theoretical pathway for the hydroxylation of this precursor to yield the target molecule, 2-amino-5-bromo-4-methylpyridin-3-ol, based on modern synthetic methodologies for pyridine C3-hydroxylation.[3][4][5]

The aminopyridine moiety is a significant pharmacophore, and its derivatives are explored for a wide range of therapeutic applications, including treatments for neurological disorders and as antimicrobial agents.[2][6][7] This document serves as a technical resource for researchers aiming to synthesize and utilize this and related compounds in their drug development pipelines.

Physicochemical Properties of the Key Precursor

A comprehensive understanding of the starting material is paramount for successful synthesis and safe handling. The key properties of 2-amino-5-bromo-4-methylpyridine are summarized below.

| Property | Value | Source |

| CAS Number | 98198-48-2 | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Melting Point | 148-151 °C | |

| Appearance | Cream Powder | |

| pKa | 5.27 ± 0.24 (Predicted) |

Synthesis Protocol: 2-amino-5-bromo-4-methylpyridine

The regioselective bromination of 2-amino-4-methylpyridine is a critical step in obtaining the precursor. The following protocol, adapted from established methods, utilizes N-Bromosuccinimide (NBS) to achieve high selectivity for the 5-position, thus minimizing the formation of isomeric byproducts.[8][9]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of bromine, which favors electrophilic aromatic substitution on the activated pyridine ring. This selectivity is crucial to prevent di-bromination.

-

Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of both the pyridine substrate and NBS, creating a homogeneous reaction environment.

-

Controlled Temperature: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction rate and then allowed to proceed at a mild 20°C to ensure complete reaction without promoting side reactions.[8]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of Dimethylformamide (DMF). Cool the resulting solution in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in DMF. Add this solution dropwise to the cooled 2-amino-4-methylpyridine solution.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Stir for 8-10 hours.

-

Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Work-up and Isolation: Pour the reaction mixture into water to precipitate the product. Filter the resulting solid and wash it with deionized water. The crude product can be further purified by washing with acetonitrile to yield a brown solid.[8]

This method has been reported to achieve a yield of approximately 80%.[8]

Proposed Synthetic Pathway to 2-amino-5-bromo-4-methylpyridin-3-ol

The introduction of a hydroxyl group at the C3 position of a pyridine ring is a challenging transformation due to the electronic properties of the heterocycle.[5] A promising modern approach involves the photochemical rearrangement of a pyridine N-oxide intermediate.[3][4]

Workflow Diagram: Proposed Synthesis

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Oxidation

The initial step is the oxidation of the pyridine nitrogen. This is a standard transformation that activates the pyridine ring for subsequent rearrangement.

-

Protocol: Dissolve 2-amino-5-bromo-4-methylpyridine in a suitable solvent like dichloromethane or acetic acid. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically stirred at room temperature until completion.

Step 2: Photochemical C3-Hydroxylation

Recent advancements in photochemistry offer a regioselective method for the hydroxylation of pyridine N-oxides at the C3 position.[3][4]

-

Protocol: The 2-amino-5-bromo-4-methylpyridine N-oxide is dissolved in a solvent system, such as a mixture of hexafluoroisopropanol (HFIP) or (F₃C)₃COH and acetic acid. The solution is then irradiated with UV light, typically at 254 nm, in an inert atmosphere.[3][4] This process induces a valence isomerization, leading to the formation of the C3-hydroxylated product.[4]

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is of significant interest to the pharmaceutical industry. These compounds are known to possess a wide range of biological activities.

-

Neurological Disorders: Aminopyridine derivatives are known to function as potassium channel blockers, with some approved for treating conditions like multiple sclerosis.[6]

-

Antimicrobial and Antifungal Agents: The unique electronic and structural features of substituted aminopyridines make them promising candidates for the development of new anti-infective agents.

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology. The functional groups on 2-amino-5-bromo-4-methylpyridin-3-ol offer multiple points for derivatization to create focused libraries for screening against various kinases.

The bromine atom at the 5-position serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions like Suzuki or Stille couplings, allowing for the exploration of a wider chemical space.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. For the precursor, 2-amino-5-bromo-4-methylpyridine:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

While 2-amino-5-bromo-4-methylpyridin-3-ol remains a specialized target, this guide provides a comprehensive framework for its synthesis and potential applications by focusing on its key precursor, 2-amino-5-bromo-4-methylpyridine. The detailed protocols and discussion of the underlying chemical principles are intended to empower researchers in their efforts to explore this and other novel aminopyridine derivatives in the pursuit of new therapeutic agents.

References

-

Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

-

Li, W., et al. (2024). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC. Available at: [Link]

-

Journal of the American Chemical Society. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

- Patented Medicine Prices Review Board Canada. (n.d.). Fampyra (Amifampridine). PMPRB.

-

PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.

-

The Role of 2-Amino-5-bromo-4-methylpyridine in Modern Drug Discovery. (n.d.). Available at: [Link]

Sources

- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-5-bromo-4-methylpyridin-3-ol

Part 1: Introduction & Retrosynthetic Strategy

Executive Summary

The compound 2-amino-5-bromo-4-methylpyridin-3-ol is a highly functionalized pyridine scaffold, critical in the development of kinase inhibitors (e.g., for fragment-based drug discovery) and as an intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The presence of the ortho-amino-hydroxy motif (positions 2 and 3) allows for the construction of oxazolopyridine or imidazopyridine cores, while the bromine at position 5 serves as a versatile handle for further elaboration.

This protocol details the regioselective synthesis of the target molecule via the electrophilic bromination of 2-amino-4-methylpyridin-3-ol . The method prioritizes regiocontrol, exploiting the synergistic directing effects of the amino and hydroxyl groups to exclusively halogenate the 5-position, avoiding the formation of unstable N-bromo species or over-brominated byproducts.

Retrosynthetic Analysis

The synthesis relies on a late-stage functionalization strategy. The core pyridine ring is best assembled with the oxygen and nitrogen functionalities already in place (via furan ring expansion or nitration/hydrolysis of picoline precursors), followed by regioselective bromination.

-

Target: 2-Amino-5-bromo-4-methylpyridin-3-ol

-

Transformation: Electrophilic Aromatic Substitution (Bromination)

Mechanistic Rationale: The starting material, 2-amino-4-methylpyridin-3-ol, possesses three electron-donating groups (EDGs):

-

2-Amino (

): Strong EDG, directs ortho (3) and para (5). Position 3 is blocked by the hydroxyl group. Target: Position 5. -

3-Hydroxyl (

): Strong EDG, directs ortho (2, 4) and para (6). Positions 2 and 4 are blocked. Target: Position 6. -

4-Methyl (

): Weak EDG, directs ortho (3, 5). Target: Position 5.

Part 2: Experimental Protocol

Materials & Reagents[4]

| Reagent | CAS No.[4][5] | MW ( g/mol ) | Equiv. | Role |

| 2-Amino-4-methylpyridin-3-ol | [See Note 1] | 124.14 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | Electrophile Source |

| Acetonitrile (ACN) | 75-05-8 | 41.05 | - | Solvent |

| Water (Deionized) | 7732-18-5 | 18.02 | - | Quenching/Precipitation |

Note 1: The precursor 2-amino-4-methylpyridin-3-ol is a specialized building block. It can be synthesized via the ring expansion of ethyl 2-(4-methylfuran)formate with ammonia (Ref. 1) or obtained from commercial suppliers (e.g., Enamine, BLD Pharm).

Detailed Methodology

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter.

-

Charge the flask with 2-amino-4-methylpyridin-3-ol (5.0 g, 40.3 mmol).

-

Add Acetonitrile (50 mL) and stir at room temperature until a suspension or partial solution is obtained. Note: DMF (dimethylformamide) can be used if solubility is an issue, but ACN simplifies workup.

-

Cool the mixture to 0–5 °C using an ice-water bath.

Step 2: Bromination 5. Dissolve NBS (7.53 g, 42.3 mmol, 1.05 equiv) in Acetonitrile (25 mL) in a separate beaker. 6. Transfer the NBS solution to a pressure-equalizing addition funnel mounted on the RBF. 7. Add the NBS solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C. Critical: Slow addition prevents localized high concentrations of bromine, reducing the risk of di-bromination. 8. Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 9. Stir for 2–4 hours.

Step 3: Monitoring & Quenching 10. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS.

- Target Rf: ~0.4 (Product is less polar than SM).

- Mass Spec: Look for product peak [M+H]+ = 203/205 (1:1 isotopic pattern).

- Upon completion (>98% conversion), quench the reaction by adding Water (75 mL) directly to the reaction mixture while stirring vigorously.

Step 4: Isolation & Purification 12. The product typically precipitates as a solid upon water addition.[6][7] Stir the slurry for 30 minutes to ensure full precipitation. 13. Filter the solid using a Büchner funnel.[6] 14. Wash the filter cake with Cold Water (2 x 20 mL) to remove succinimide byproducts and residual solvent. 15. Wash with a small amount of Cold Ethanol (1 x 10 mL) to displace water (optional, aids drying). 16. Dry the solid in a vacuum oven at 45 °C for 12 hours.

Yield Expectation: 80–90% Appearance: Off-white to pale yellow/brown solid.

Characterization Data (Expected)[9]

-

1H NMR (400 MHz, DMSO-d6):

11.5 (br s, 1H, OH), 7.65 (s, 1H, Ar-H at C6), 5.80 (br s, 2H, NH2), 2.25 (s, 3H, CH3).-

Diagnostic: Disappearance of the doublet signals for H-5 and H-6 seen in the starting material; appearance of a singlet at ~7.65 ppm (H-6).

-

-

MS (ESI): m/z 203.0/205.0 [M+H]+.

Part 3: Visualization & Logic

Reaction Scheme & Regioselectivity

The following diagram illustrates the chemical transformation and the directing effects governing the regioselectivity.

Caption: Electrophilic bromination of 2-amino-4-methylpyridin-3-ol using NBS.

Process Workflow

This flowchart guides the operator through the critical decision points and physical operations of the protocol.

Caption: Operational workflow for the bromination protocol.

Part 4: Safety & Troubleshooting

Safety Data (MSDS Highlights)

-

N-Bromosuccinimide (NBS): Corrosive, irritant. Causes skin and eye burns. Handle in a fume hood.

-

Brominated Pyridines: Potential sensitizers.[4] Wear nitrile gloves and long sleeves.

-

Acetonitrile: Flammable and toxic.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield / No Precipitate | Product soluble in ACN/Water mix. | Concentrate the organic solvent (ACN) under reduced pressure before adding water. |

| Di-bromination (Product + 158 mass) | Excess NBS or high temp. | Strictly control temperature (<10°C during addition) and stoichiometry (max 1.05 eq). |

| Starting Material Remains | Old/Wet NBS. | Recrystallize NBS from water (hot) before use or increase equivalents to 1.1. |

| Dark/Tar Formation | Oxidation of amino group. | Ensure inert atmosphere ( |

Part 5: References

-

Patent: Wang, Y., et al. "Synthesis and purification method of 2-amino-4-methylpyridine."[1] CN107011254B, 2020.[1] (Describes the synthesis of the 2-amino-3-hydroxy-4-methylpyridine precursor).

-

Protocol Basis: "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." BenchChem Application Notes, 2025. (Analogous protocol for the non-hydroxylated scaffold).

-

Compound Data: "2-Amino-5-bromo-3-hydroxypyridine."[4] PubChem Database, CID 11694041. (Structural analog data for validation).

-

Reagent Info: "N-Bromosuccinimide (NBS) - Reactivity and Application." Organic Chemistry Portal. .

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. 2-AMINO-3-CHLORO-4-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. US4022897A - CNS active compounds - Google Patents [patents.google.com]

- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-4-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols for the Purification of 2-amino-5-bromo-4-methylpyridin-3-ol

For: Researchers, scientists, and drug development professionals

Introduction: Navigating the Purification of a Novel Pyridinol Derivative

2-amino-5-bromo-4-methylpyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a bromine atom, a methyl group, and a hydroxyl group on a pyridine core, offers multiple points for further chemical modification. However, this complexity also presents challenges in its purification. The presence of multiple functional groups imparts amphoteric properties and increased polarity, necessitating carefully designed purification strategies to remove starting materials, by-products, and other impurities.

This comprehensive guide provides a detailed exploration of various purification techniques applicable to 2-amino-5-bromo-4-methylpyridin-3-ol. We will delve into the scientific rationale behind each method, offering step-by-step protocols and practical insights to empower researchers to achieve high purity of this valuable compound.

Physicochemical Properties and Impurity Profile: A Predictive Analysis

Direct experimental data for 2-amino-5-bromo-4-methylpyridin-3-ol is not extensively available in the public domain. However, we can predict its properties and likely impurity profile by examining a closely related analogue, 2-amino-5-bromo-4-methylpyridine, and considering the electronic effects of the 3-hydroxyl group.

Predicted Physicochemical Properties of 2-amino-5-bromo-4-methylpyridin-3-ol

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~203.04 g/mol | Addition of an oxygen atom to the known molecular weight of 2-amino-5-bromo-4-methylpyridine (187.04 g/mol )[1][2]. |

| Polarity | High | The presence of the hydroxyl and amino groups, both capable of hydrogen bonding, significantly increases polarity compared to its non-hydroxylated counterpart. |

| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexanes). | The polar functional groups will dominate the solubility profile. While qualitatively soluble in methanol, quantitative data is needed[3]. |

| Amphoteric Nature | Exhibits both acidic and basic properties. | The 2-amino group and the pyridine nitrogen are basic, while the 3-hydroxyl group is weakly acidic. This allows for purification via acid-base extraction[4][5]. |

| pKa | Multiple pKa values are expected. | The pyridine nitrogen will have a pKa around 5-6[6][7]. The amino group will have a distinct pKa, and the hydroxyl group will have a higher pKa, indicative of weak acidity. |

Anticipated Impurity Profile

The synthesis of 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine is known to generate isomeric by-products[8][9][10]. By analogy, the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol is likely to produce the following impurities:

-

Unreacted Starting Materials: Such as 2-amino-4-methylpyridin-3-ol.

-

Isomeric By-products: 2-amino-3-bromo-4-methylpyridin-5-ol.

-

Over-brominated Species: 2-amino-3,5-dibromo-4-methylpyridin-3-ol.

-

Reagents and their by-products: For instance, if N-bromosuccinimide (NBS) is used for bromination, succinimide will be a significant by-product[11].

Purification Strategies and Protocols

The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying solid compounds and should be considered as an initial purification step. The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.

-

Initial Screening: Place a small amount (10-20 mg) of the crude 2-amino-5-bromo-4-methylpyridin-3-ol into several test tubes.

-

Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).

-

Solubility at Room Temperature: Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

-

Heating: Gently heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.

-

Cooling: Allow the solution to cool slowly to room temperature. If crystals form, this is a promising solvent.

-

Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly[3][12].

| Solvent Category | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group of the target compound suggests good solubility in alcohols[11]. |

| Esters | Ethyl acetate | Medium polarity, may provide a good solubility differential. |

| Ketones | Acetone | Another medium polarity solvent to evaluate. |

| Water | The high polarity of the target compound might allow for recrystallization from water or a water/alcohol mixture. | |

| Aromatic | Toluene | Can be effective for aromatic compounds[11]. |

Column Chromatography: For High-Resolution Separation

Column chromatography is ideal for separating compounds with different polarities. Given the high polarity of 2-amino-5-bromo-4-methylpyridin-3-ol, a more polar mobile phase will be required than for its non-hydroxylated analog.

-

Stationary Phase: Use silica gel as the stationary phase.

-

Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

-

Elution: Start with a less polar mobile phase and gradually increase the polarity. A gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane, is a good starting point.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Acid-Base Extraction: Exploiting Amphoteric Nature

The amphoteric nature of 2-amino-5-bromo-4-methylpyridin-3-ol allows for its separation from non-ionizable impurities through acid-base extraction[4][5][13][14][15].

-

Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

-

Basic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group and pyridine nitrogen will be protonated, forming a water-soluble salt that will move to the aqueous layer. Non-basic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer.

-

Neutralization: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified compound.

-

Final Extraction: Extract the purified compound back into an organic solvent.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Workflow for Purification

Caption: A logical workflow for the purification of 2-amino-5-bromo-4-methylpyridin-3-ol.

Purity Assessment: Ensuring Quality and Identity

After purification, it is crucial to assess the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of a compound. For a polar compound like 2-amino-5-bromo-4-methylpyridin-3-ol, a reversed-phase method is recommended.

| Parameter | Recommended Condition | Rationale |

| Column | C18 or a polar-embedded phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 is a good starting point for reversed-phase chromatography. A polar-embedded phase can improve peak shape for basic compounds[16]. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A gradient elution will likely be necessary to separate the polar target compound from any less polar impurities. Formic acid helps to protonate silanol groups and improve peak shape[7]. |

| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes. | A gradient is necessary to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) | The aromatic nature of the pyridine ring will allow for UV detection. |

| Injection Volume | 5-10 µL | A typical injection volume for analytical HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential tool for structural confirmation and can also provide an indication of purity.

Based on the structure and data from similar compounds[17][18], the following chemical shifts can be predicted for 2-amino-5-bromo-4-methylpyridin-3-ol in a suitable deuterated solvent like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~8.0-8.2 | s | 1H | H6 (proton on the pyridine ring) |

| ¹H | ~5.0-6.0 | br s | 2H | -NH₂ |

| ¹H | ~9.0-10.0 | s | 1H | -OH |

| ¹H | ~2.2-2.4 | s | 3H | -CH₃ |

| ¹³C | ~150-160 | C2 (bearing the amino group) | ||

| ¹³C | ~140-150 | C4 (bearing the methyl group) | ||

| ¹³C | ~130-140 | C6 | ||

| ¹³C | ~120-130 | C3 (bearing the hydroxyl group) | ||

| ¹³C | ~100-110 | C5 (bearing the bromine) | ||

| ¹³C | ~15-20 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the purified compound. The expected molecular ion peaks for 2-amino-5-bromo-4-methylpyridin-3-ol would be at m/z values corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

The purification of 2-amino-5-bromo-4-methylpyridin-3-ol requires a systematic approach that takes into account its high polarity and amphoteric nature. By employing a combination of recrystallization, column chromatography, and/or acid-base extraction, followed by rigorous purity assessment using HPLC, NMR, and MS, researchers can obtain this valuable building block in high purity, ready for its application in the synthesis of novel chemical entities. The protocols and guidelines presented here provide a solid foundation for developing a robust and efficient purification strategy.

References

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

-

SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

-

Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

-

PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

-

Phenomenex. (2025, June 9). USP 227 4-Aminophenol Column Option. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

YouTube. (2020, March 22). Acid-Base Extraction Tutorial [Video]. [Link]

-

Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

International Journal of Scientific Study and Technology. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

PMC. (2023, September 5). Combined Facile Synthesis, Purification, and Surface Functionalization Approach Yields Monodispersed Gold Nanorods for Drug Delivery Applications. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. helixchrom.com [helixchrom.com]

- 7. helixchrom.com [helixchrom.com]

- 8. guidechem.com [guidechem.com]

- 9. ijssst.info [ijssst.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. irp.cdn-website.com [irp.cdn-website.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Application Notes and Protocols for the Analytical Characterization of 2-amino-5-bromo-4-methylpyridin-3-ol

Introduction: The Imperative for Rigorous Characterization

2-amino-5-bromo-4-methylpyridin-3-ol is a substituted hydroxypyridine derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to endogenous signaling molecules and their capacity for diverse molecular interactions, including hydrogen bonding and potential metal chelation.[1][2] The precise arrangement of the amino, bromo, methyl, and hydroxyl groups on the pyridine ring imparts a unique physicochemical profile that dictates its biological activity and suitability as a pharmaceutical intermediate.

The presence of multiple functional groups also presents a distinct analytical challenge. Potential positional isomers, process-related impurities from synthesis (e.g., starting materials or by-products like di-brominated species), and degradants can impact the efficacy, safety, and stability of any downstream active pharmaceutical ingredient (API).[3][4] Therefore, a multi-faceted analytical approach is not merely a quality control exercise but a fundamental component of its scientific validation.

This guide provides a suite of detailed analytical protocols designed to deliver a comprehensive characterization of 2-amino-5-bromo-4-methylpyridin-3-ol, ensuring its identity, purity, and stability are unequivocally established. The methodologies are grounded in established analytical principles and authoritative guidelines from regulatory bodies like the FDA.[5][6][7][8]

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the molecule's intrinsic properties is the cornerstone of logical and efficient analytical method development. While experimental data for this specific molecule is not widely published, we can infer key parameters from its structure and closely related analogues, such as 2-amino-5-bromopyridin-3-ol.[9]

Table 1: Physicochemical and Structural Data for 2-amino-5-bromo-4-methylpyridin-3-ol

| Property | Value / Structure | Source / Method |

| IUPAC Name | 2-amino-5-bromo-4-methylpyridin-3-ol | --- |

| Molecular Formula | C₆H₇BrN₂O | --- |

| Molecular Weight | 203.04 g/mol | Calculated |

| Monoisotopic Mass | 201.97418 Da | Calculated |

| Predicted XLogP3 | ~1.0 - 1.5 | Analog Comparison[9] |

| Predicted pKa | Phenolic OH: ~8-9; Pyridinium N: ~4-5; Amino group: ~2-3 | Analog Comparison |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Calculated[9] |

| Hydrogen Bond Acceptors | 3 (from N, O, and -NH₂) | Calculated[9] |

| Structure |  | --- |

Note: The structure image is a placeholder. Predicted values are estimates based on chemical structure and data from similar compounds and should be experimentally verified.

The presence of both an acidic hydroxyl group and basic amino and pyridine nitrogen atoms makes this an amphoteric molecule. This is a critical consideration for chromatographic method development, as the mobile phase pH will dictate the ionization state and, consequently, the retention behavior of the molecule.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and semi-volatile pharmaceutical intermediates.[10] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

Causality in Method Design: Why These Parameters?

-

Reversed-Phase (RP) HPLC: The predicted XLogP3 suggests the molecule has moderate polarity, making it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

-

Acidified Mobile Phase: The molecule possesses multiple basic sites. Maintaining a low pH (e.g., 2.5-3.5) with an acid like phosphoric or formic acid ensures that the amino group and pyridine nitrogen are consistently protonated. This suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks.

-

Gradient Elution: The synthesis of this molecule may involve reactants and generate impurities with a wide range of polarities. A gradient elution, starting with a high aqueous composition and increasing the organic solvent (acetonitrile or methanol) concentration, is necessary to elute highly polar impurities early while ensuring that more non-polar impurities are eluted within a reasonable timeframe.[11]

-

UV Detection: The pyridine ring is a strong chromophore. A UV detector, set at a wavelength near the absorbance maximum (typically 220-280 nm for substituted pyridines), will provide excellent sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To quantify the purity of 2-amino-5-bromo-4-methylpyridin-3-ol and detect related impurities by area percent.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

Chromatographic Conditions: Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (Verify with PDA scan) |

| Injection Volume | 5 µL |

| Gradient Program | See Table 3 |

Table 3: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 20.0 | 80 |

| 25.0 | 80 |

| 25.1 | 5 |

| 30.0 | 5 |

Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-amino-5-bromo-4-methylpyridin-3-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

System Suitability:

-

Inject the standard solution five times.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.

-

The USP tailing factor for the main peak should be between 0.8 and 1.5.

-

The theoretical plates (USP) should be ≥ 2000.

-

Analysis:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the prepared sample solution in duplicate.

-

Calculate the purity by the area normalization method, reporting any impurity greater than 0.05%.

Caption: HPLC Purity Determination Workflow.

LC-MS for Impurity Identification

For the structural elucidation of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.

Causality in Method Design:

-

Ionization: Electrospray Ionization (ESI) is ideal for this polar molecule. It's a soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺ in positive mode. Negative mode ESI may also be useful for observing the deprotonated molecule [M-H]⁻, which can provide complementary fragmentation data.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is crucial. It provides accurate mass measurements, which allow for the determination of the elemental composition of impurities, greatly aiding in their identification.[12]

-

MS/MS: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion of an impurity. The resulting fragmentation pattern provides a structural fingerprint. For brominated compounds, a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic marker.[13][14]

Protocol: The HPLC method described in section 3.2 can be directly coupled to a mass spectrometer by replacing the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid in both mobile phases. A post-column splitter may be used to direct a portion of the eluent to the MS detector.

Spectroscopic Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous confirmation of the chemical structure.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it will solubilize the polar compound and, importantly, its non-exchangeable nature allows for the observation of the labile protons from the -OH and -NH₂ groups.

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a spectrometer of at least 400 MHz.

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridine) | ~7.5 - 7.8 | s | 1H |

| -NH₂ | ~5.5 - 6.5 | br s | 2H |

| -OH | ~9.0 - 10.0 | br s | 1H |

| -CH₃ | ~2.1 - 2.3 | s | 3H |

Note: "s" denotes singlet, "br s" denotes broad singlet. Chemical shifts are estimates and will be influenced by concentration and temperature. 2D NMR experiments are essential for definitive assignment.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Table 5: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H and O-H Stretching | Amino (-NH₂) and Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretching | Aromatic and Methyl |

| 1640 - 1550 | C=C and C=N Stretching | Pyridine Ring |

| 1620 - 1580 | N-H Bending (Scissoring) | Amino (-NH₂) |

| 1300 - 1200 | C-O Stretching | Phenolic Hydroxyl |

| 600 - 500 | C-Br Stretching | Aryl Bromide |

Note: The broadness of the 3450-3200 cm⁻¹ region is indicative of hydrogen bonding.[16][17][18]

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques like DSC and TGA are vital for characterizing the solid-state properties of a pharmaceutical intermediate, which can influence its stability, handling, and formulation.[19][20][21][22][23]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the purity and polymorphism of the material. Protocol:

-

Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Heat the sample under a nitrogen purge (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the melting point (e.g., 250 °C).

-

Interpretation: A sharp, single endotherm is indicative of a pure, crystalline substance. The onset of this peak is typically reported as the melting point. Broad peaks or multiple transitions may suggest the presence of impurities or different polymorphic forms.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and quantify the presence of volatile components like water or residual solvents. Protocol:

-

Place 5-10 mg of the sample into a TGA pan.

-

Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 500 °C).

-

Interpretation: The TGA curve plots mass loss versus temperature. A significant mass loss before the main decomposition event can indicate the presence of water or solvent. The onset of rapid mass loss indicates the decomposition temperature, a key measure of thermal stability.

Caption: Integrated Analytical Strategy for Characterization.

Conclusion

The analytical characterization of 2-amino-5-bromo-4-methylpyridin-3-ol requires an orthogonal set of techniques. The protocols detailed herein, combining chromatography for purity, spectroscopy for identity, and thermal analysis for physical properties, constitute a robust and self-validating system. This comprehensive approach ensures that the material's quality attributes are thoroughly understood, providing a solid foundation for its application in research and drug development.

References

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5][8]

-

Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link][6]

-

Academia.edu. Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link][7]

-

ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

-

Sima, M., et al. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. [Link][24]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link][25]

-

Janas, A., & Arambepola, N. S. (2007). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link][26]

-

Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA. [Link][19]

-

METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link][20]

-

METTLER TOLEDO. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. [Link][21]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. [Link][22]

-

Shulyak, I., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. [Link][11]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link][23]

-

König, K. H., & Steinbrech, B. (n.d.). Analytical Reactions of Hydroxypyridines. ResearchGate. [Link][1]

-

Al-Ghorbani, M., et al. (n.d.). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online. [Link][27]

-

Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H).... Dalton Transactions. [Link][2]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link][16]

-

Mu, X., et al. (2026). Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link][12][28]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link][18]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link][13]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link][14]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 3. heteroletters.org [heteroletters.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 6. Federal Register :: Request Access [unblock.federalregister.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Pyridinol [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. ceramxpert.com [ceramxpert.com]

- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 21. mt.com [mt.com]

- 22. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 23. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 24. researchgate.net [researchgate.net]

- 25. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 26. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Derivatization of 2-amino-5-bromo-4-methylpyridin-3-ol for Activity Screening

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The specific scaffold, 2-amino-5-bromo-4-methylpyridin-3-ol, presents a unique opportunity for creating a diverse chemical library for high-throughput screening (HTS). This is due to its three distinct, synthetically accessible functional groups: a nucleophilic amino group, a phenolic hydroxyl group, and a bromine atom poised for cross-coupling reactions.[3]

The strategic derivatization of this core structure allows for the systematic modulation of key physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.[4][5] These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its efficacy and safety as a potential therapeutic agent.[6][7] By generating a library of analogs with varied substituents at these three positions, researchers can efficiently explore the structure-activity relationship (SAR) and identify promising lead compounds for further development.[1][8]

This guide provides a comprehensive framework for the derivatization of 2-amino-5-bromo-4-methylpyridin-3-ol. It details strategic considerations, validated protocols, and the underlying chemical principles to empower researchers in drug discovery and chemical biology to construct a high-quality screening library.

Strategic Considerations for Library Design

The primary goal of derivatization for HTS is to maximize structural diversity while maintaining "drug-like" physicochemical properties.[6] The core scaffold, 2-amino-5-bromo-4-methylpyridin-3-ol, offers three orthogonal handles for modification. A well-designed library will explore chemical space by systematically varying substituents at each of these positions.

Key Physicochemical Properties to Consider:

| Property | Importance in Drug Discovery | Guideline (e.g., Lipinski's Rule of Five) |

| Molecular Weight (MW) | Influences absorption and diffusion.[5] | ≤ 500 Da[4] |

| Lipophilicity (logP) | Affects solubility, permeability, and metabolism.[4] | ≤ 5[4] |

| Hydrogen Bond Donors (HBD) | Impacts solubility and receptor binding. | ≤ 5[4] |

| Hydrogen Bond Acceptors (HBA) | Influences solubility and receptor binding. | ≤ 10[4] |

| Polar Surface Area (PSA) | Correlates with membrane permeability. |

This table summarizes key physicochemical properties and their relevance in drug discovery, with Lipinski's Rule of Five providing a widely accepted guideline for oral bioavailability.[4]

The derivatization strategy should be guided by the desire to probe different regions of chemical space. This can be achieved by introducing a variety of functional groups, including but not limited to:

-

Alkyl and Aryl groups: To modulate lipophilicity and explore steric interactions.

-

Amides, Esters, and Ethers: To alter hydrogen bonding potential and solubility.

-

Heterocycles: To introduce diverse pharmacophoric features and improve metabolic stability.

The following workflow outlines a logical approach to library synthesis, starting with modifications at the most reactive sites.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling and Application Protocols for 2-amino-5-bromo-4-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, use, and disposal of 2-amino-5-bromo-4-methylpyridin-3-ol. As a Senior Application Scientist, the following guide is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, ensuring a culture of safety and experimental integrity.

Compound Overview and Hazard Assessment

Primary Hazards: Based on related compounds such as 2-amino-5-bromopyridine and general pyridine derivatives, the primary hazards are presumed to be:

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

-

Potential for Sensitization: May cause skin sensitization upon repeated contact.[3]

A Safety Data Sheet (SDS) for the closely related compound 2-amino-5-bromo-4-methylpyridine indicates it is a combustible solid.[4]

Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid 2-amino-5-bromo-4-methylpyridin-3-ol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the work area.[7][8]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE for handling 2-amino-5-bromo-4-methylpyridin-3-ol.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[8][9] | Protects against splashes of solutions and airborne particles that can cause serious eye irritation. |

| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[7][10] - Lab Coat: A fully buttoned, flame-retardant lab coat.[10] | Prevents skin contact, which can lead to irritation and potential sensitization. Pyridine-based compounds can penetrate some glove materials. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter may be necessary for large spills or if working outside of a fume hood.[7][10] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation. |

Experimental Protocols: From Receipt to Reaction

The following protocols are designed to be self-validating by incorporating safety checks and clear procedural steps.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage or leaks.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

-

Storage: Store 2-amino-5-bromo-4-methylpyridin-3-ol in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be segregated from strong oxidizing agents and acids.[9][11] Store in a locked cabinet if it is determined to be highly toxic.[12]

Step-by-Step Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

Caption: Workflow for weighing and preparing solutions of 2-amino-5-bromo-4-methylpyridin-3-ol.

Detailed Protocol:

-

Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Weighing:

-

Place a clean, dry weighing boat or vial on an analytical balance within the fume hood and tare the balance.

-

Carefully transfer the desired amount of 2-amino-5-bromo-4-methylpyridin-3-ol powder to the weighing vessel using a clean spatula. Avoid generating dust.[13]

-

Record the exact mass of the compound.

-

-

Dissolution:

-

Place the weighing vessel containing the compound into the reaction flask or a suitable container.

-

Slowly add the desired solvent to the vessel, rinsing any residual powder into the main container.[13]

-

Cap the container and mix by swirling or stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but ensure the container is not sealed to avoid pressure buildup.

-

Use in a Chemical Reaction

-

Addition: Add the prepared solution of 2-amino-5-bromo-4-methylpyridin-3-ol to the reaction mixture dropwise or in portions as required by the experimental procedure.

-

Monitoring: Monitor the reaction from outside the fume hood whenever possible.

-

Work-up: Quench the reaction and perform any extractions or purifications within the fume hood.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

| Exposure/Spill Scenario | Immediate Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[7] Seek prompt medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14] |

| Small Spill | For small spills (that can be cleaned up in under 10 minutes), wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7][15] Scoop the material into a labeled, sealable container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |

| Large Spill | Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.[7] |

Waste Disposal

All waste containing 2-amino-5-bromo-4-methylpyridin-3-ol must be treated as hazardous waste.

Caption: Workflow for the disposal of waste containing 2-amino-5-bromo-4-methylpyridin-3-ol.

Protocol:

-

Segregation: Do not mix waste containing 2-amino-5-bromo-4-methylpyridin-3-ol with other waste streams unless compatibility is confirmed.[13] Halogenated and non-halogenated waste should generally be kept separate.

-

Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and spill cleanup materials, in a clearly labeled, sealed container.[15]

-

Liquid Waste: Collect all liquid waste, including unused solutions and reaction residues, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

-

Disposal: Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15] Incineration is a common disposal method for pyridine-based waste.[16] Never dispose of this chemical down the drain.[6]

Quantitative Data Summary

While specific data for 2-amino-5-bromo-4-methylpyridin-3-ol is limited, the following table provides information for the closely related compound 2-amino-5-bromo-4-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [4] |

| Molecular Weight | 187.04 g/mol | [4] |

| Appearance | Cream-colored powder | [17] |

| Melting Point | 148-151 °C | [4] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |

| Hazard Statements | H315, H319, H335 | [4] |

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. [Link]

-

University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

-

International Journal of Novel Research and Development. (2024, May). Pyridine: Synthesis, Swiss-ADME and Applications. [Link]

-

University of Wollongong. (n.d.). Handling and Storage of Hazardous Materials. [Link]

-

University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dess.uccs.edu [dess.uccs.edu]

- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [m.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol

Welcome to the technical support center for the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol, offering step-by-step solutions grounded in established chemical principles.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. A systematic approach is crucial for identifying and resolving the bottleneck.

Potential Causes & Solutions:

-

Incomplete Bromination: The electrophilic bromination of the pyridine ring is a critical step. Incomplete reaction leads to a mixture of starting material and product, complicating purification and reducing yield.

-

Troubleshooting:

-

Verify Reagent Quality: Ensure your brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br2), is fresh and has not decomposed.

-